3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis. A common route might include:
Formation of the Thiazolidinone Ring: Starting with a suitable thioamide and an α-halo ketone, the thiazolidinone ring can be formed under basic conditions.
Pyrido[1,2-a]pyrimidin-4-one Core Construction: This step often involves cyclization reactions using appropriate precursors such as aminopyrimidines and aldehydes.
Functional Group Modifications: Introduction of the ethoxypropyl and methoxypropyl groups can be achieved through nucleophilic substitution reactions using corresponding alkyl halides.
Industrial Production Methods
Industrial production would likely scale up these reactions using continuous flow chemistry to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The amino and ethoxypropyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules could be harnessed in drug discovery.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its unique structure could lead to the development of new pharmaceuticals targeting specific diseases.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site, blocking substrate access. The pathways involved could include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- This compound
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and the pyrido[1,2-a]pyrimidin-4-one core. Compared to other similar compounds, it may offer distinct biological activity or chemical reactivity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H26N4O4S2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N4O4S2/c1-3-29-13-7-11-25-20(27)16(31-21(25)30)14-15-18(22-9-6-12-28-2)23-17-8-4-5-10-24(17)19(15)26/h4-5,8,10,14,22H,3,6-7,9,11-13H2,1-2H3/b16-14- |
InChI Key |
FXZBNAREHVHHKW-PEZBUJJGSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOC)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S |
Origin of Product |
United States |
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